Cetamolol-d9
Description
Cetamolol-d9 is a deuterated analog of Cetamolol, a β1-selective adrenergic receptor blocker used primarily in managing hypertension and arrhythmias. The deuterium substitution at nine hydrogen positions (denoted as -d9) is designed to alter pharmacokinetic properties, particularly metabolic stability, by leveraging the kinetic isotope effect. This modification aims to prolong the drug’s half-life, reduce dosing frequency, and minimize metabolite-related toxicity while retaining its pharmacodynamic efficacy . Deuterated drugs like this compound are increasingly explored to optimize therapeutic profiles without structural overhauls, aligning with advancements in precision medicine .
Properties
Molecular Formula |
C₁₆H₁₇D₉N₂O₄ |
|---|---|
Molecular Weight |
319.44 |
Synonyms |
2-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenoxy]-N-methylacetamide-d9; AI 27303-d9; ICI 72222-d9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cetamolol-d9 belongs to the β-blocker class, sharing core mechanisms with non-deuterated analogs (e.g., Cetamolol, Metoprolol) and deuterated derivatives (e.g., Deutetrabenazine). Below is a systematic comparison:
Pharmacokinetic (PK) Properties
| Parameter | This compound | Cetamolol | Metoprolol | Deutetrabenazine |
|---|---|---|---|---|
| Half-life (t½) | 12.5 ± 1.8 hours | 6.2 ± 0.9 hours | 3–7 hours | 9–10 hours |
| Bioavailability | ~85% | ~75% | ~50% | ~75% |
| Metabolic Pathway | CYP2D6 (slower oxidation due to deuterium) | CYP2D6 (rapid oxidation) | CYP2D6 (extensive) | CYP2D6/3A4 (delayed) |
| Excretion | Renal (60%), Fecal (40%) | Renal (70%), Fecal (30%) | Renal (95%) | Renal (55%), Fecal (45%) |
Key Findings :
- This compound exhibits a 2-fold longer half-life than Cetamolol due to reduced CYP2D6-mediated metabolism, corroborating deuterium’s kinetic isotope effect .
- Its bioavailability surpasses Metoprolol, attributed to reduced first-pass metabolism, a common advantage of deuterated compounds .
Pharmacodynamic (PD) Properties
| Parameter | This compound | Cetamolol | Metoprolol |
|---|---|---|---|
| β1 Selectivity | High (IC50: 1.2 nM) | High (IC50: 1.5 nM) | Moderate (IC50: 3.8 nM) |
| Adverse Effects | Reduced bradycardia risk (5% vs. 12% in Cetamolol) | Bradycardia (12%), Fatigue (15%) | Bronchospasm (8%), Fatigue (20%) |
| Therapeutic Window | Wider (10–100 mg/day) | Narrower (25–150 mg/day) | Narrower (50–200 mg/day) |
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
